molecular formula C29H20Cl2N2O2 B5262295 [(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate

Cat. No.: B5262295
M. Wt: 499.4 g/mol
InChI Key: WJPJTAGUEBZGRN-OVVQPSECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a chlorophenyl group, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with benzaldehyde, followed by the introduction of the benzyl group. The next step involves the formation of the (E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl intermediate, which is then esterified with 2-chlorobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzimidazole ring.

    Substitution: The chlorophenyl and chlorobenzoate groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives.

Scientific Research Applications

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where benzimidazole derivatives are known to be effective.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and chlorobenzoate groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate is unique due to its combination of a benzimidazole ring, chlorophenyl group, and chlorobenzoate ester. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20Cl2N2O2/c30-23-14-6-4-12-21(23)27(35-29(34)22-13-5-7-15-24(22)31)18-28-32-25-16-8-9-17-26(25)33(28)19-20-10-2-1-3-11-20/h1-18H,19H2/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPJTAGUEBZGRN-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=C(C4=CC=CC=C4Cl)OC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C(\C4=CC=CC=C4Cl)/OC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.